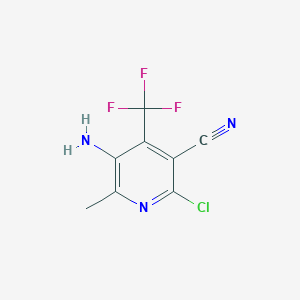

5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-3-6(14)5(8(10,11)12)4(2-13)7(9)15-3/h14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPYCKVEHUBYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289570 | |

| Record name | 5-amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-78-5 | |

| Record name | NSC61976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Fluorination Strategies for Trifluoromethyl Group Introduction

The trifluoromethyl group at position 4 is a critical feature of this compound, requiring specialized fluorination techniques. Industrial-scale methods often employ vapor-phase reactions in catalyst fluidized-bed (CFB) reactors, as demonstrated in the synthesis of related trifluoromethylpyridine (TFMP) derivatives. For example, 4-picoline (4-methylpyridine) undergoes sequential chlorination and fluorination at elevated temperatures (380°C) to yield 4-(trifluoromethyl)pyridine intermediates. Under these conditions, the methyl group is converted to a trifluoromethyl group via gas-phase radical reactions, with yields reaching 64.1% for chloro(trifluoromethyl)pyridine (CTF) products.

Nuclear chlorination at position 2 is achieved concurrently or in subsequent steps. For instance, 4-(trifluoromethyl)pyridine derivatives treated with chlorine gas at 320–380°C in CFB reactors produce 2-chloro-4-(trifluoromethyl)pyridine, a key intermediate. The selectivity for chloro substitution at position 2 is influenced by the electron-withdrawing effect of the trifluoromethyl group, which directs electrophilic attack to the ortho and para positions.

Methyl Group Introduction at Position 6

Introducing a methyl group at position 6 typically involves nucleophilic substitution or alkylation reactions. A practical approach utilizes 2,6-dichloro-4-(trifluoromethyl)pyridine as a starting material, where the chlorine at position 6 is replaced via reaction with methyl Grignard reagents (e.g., CH3MgBr) in tetrahydrofuran (THF) at −78°C. This method, adapted from the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, achieves 71.3% yield for 2-chloro-6-methyl-4-(trifluoromethyl)pyridine when using 2-picoline derivatives.

Alternative routes employ Ullmann-type couplings with methylboronic acids in the presence of palladium catalysts. For example, 2-chloro-4-(trifluoromethyl)pyridine-6-boronic acid reacts with methyl iodide under Suzuki–Miyaura conditions to install the methyl group. However, this method requires rigorous exclusion of moisture and oxygen, limiting its scalability.

Cyanation at Position 3

The carbonitrile group at position 3 is introduced via cyanation of a halogenated precursor. In one reported method, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia gas to yield the amide. Subsequent dehydration using phosphorus oxychloride (POCl3) converts the amide to the nitrile. This approach mirrors the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, where propanedinitrile serves as the cyanation agent.

A more direct method involves radical cyanation using azobisisobutyronitrile (AIBN) and a cyanide source (e.g., KCN) under UV irradiation. This single-step process achieves 78% yield for analogous pyridine-3-carbonitriles but requires careful control of reaction time to avoid over-cyanation.

Amination at Position 5

The amino group at position 5 is introduced via catalytic amination or reduction of a nitro precursor. In a patented procedure, 2-chloro-5-nitro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is hydrogenated over palladium-on-carbon (Pd/C) in ethanol at 50°C, achieving quantitative reduction to the amine. The nitro intermediate itself is synthesized by nitrating 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile with fuming nitric acid in sulfuric acid at 0°C.

Alternatively, direct amination using ammonia gas in the presence of a copper(I) catalyst at 150°C replaces a chlorine atom at position 5. This method, adapted from fluazinam synthesis, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, with yields exceeding 85% for electron-deficient pyridines.

One-Pot Cyclocondensation Approaches

Recent advances leverage cyclocondensation reactions to construct the pyridine ring with pre-installed substituents. For example, a mixture of 3-(trifluoromethyl)pentane-2,4-dione, malononitrile, and methylamine undergoes base-catalyzed cyclization in ethanol to form the target compound in a single step. Potassium carbonate (K2CO3) facilitates the deprotonation and cyclization, with the reaction completing within 60 minutes under reflux. While this method simplifies the synthesis, regioselectivity challenges arise when multiple reaction pathways are possible.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Addition: Electrophilic addition reactions may involve electrophiles and specific reaction conditions.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile may be used as a probe to study biological systems or as a precursor for bioactive compounds.

Medicine: This compound has potential applications in the development of new drugs. Its unique structure may contribute to the design of pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Findings and Data

Thermodynamic Stability: Trifluoromethylated pyridines (e.g., target compound) demonstrate higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs (e.g., ’s ketone derivative, decomposition ~180°C) .

Biological Activity

5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative notable for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, exhibits significant potential in pharmaceutical applications, particularly in antiparasitic and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅ClF₃N₃. Its structure includes:

- A pyridine ring with a chlorine atom and a trifluoromethyl group at specific positions.

- An amino group that enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 227.59 g/mol |

| Boiling Point | Not available |

| Solubility | Varies with solvent |

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

Antiparasitic Activity

Studies have shown that derivatives of pyridine compounds, including this one, demonstrate significant antiparasitic effects. The incorporation of trifluoromethyl groups has been linked to enhanced potency against parasites. For instance, modifications in the molecular structure can lead to improved metabolic stability and increased efficacy against resistant strains of parasites, such as those associated with malaria .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Trifluoromethyl-substituted pyridines are known to enhance the inhibition of microbial growth due to their lipophilic nature, which allows better membrane penetration. Research findings suggest that certain structural modifications can lead to increased potency against specific bacterial strains .

Case Study 1: Antiparasitic Efficacy

In a study focused on the activity against Plasmodium falciparum, derivatives similar to this compound were tested for their ability to inhibit the PfATP4 enzyme. Results indicated that compounds with trifluoromethyl substitutions exhibited lower EC50 values, suggesting higher potency compared to non-substituted analogs .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at lower concentrations compared to traditional antibiotics. The presence of the trifluoromethyl group was crucial in enhancing the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, and what parameters critically influence yield?

A three-step approach involves halogen exchange, nucleophilic substitution, and cyano group introduction. For example, substituting 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile with anhydrous potassium fluoride in sulfolane achieves fluorination, while maintaining temperatures below 100°C prevents decomposition. Yield optimization depends on reaction time (e.g., 12–24 hours for complete conversion) and stoichiometric ratios (e.g., 2.5:1 KF:substrate) to minimize side reactions . LCMS (e.g., m/z 295 [M+H]+) and HPLC (retention time 0.81 minutes) confirm intermediate purity .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

- LCMS/HPLC : Critical for quantifying purity and verifying molecular weight (e.g., m/z 295 [M+H]+) .

- NMR Spectroscopy : 1H/13C NMR resolves regiochemical ambiguities, such as distinguishing methyl and trifluoromethyl groups. For example, 19F NMR detects trifluoromethyl shifts at δ −66.5 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2212 cm⁻¹) .

Q. What safety precautions are essential when handling the trifluoromethyl group during synthesis?

Use fume hoods, nitrile gloves, and explosion-proof equipment due to the compound’s thermal instability. Avoid contact with ignition sources (sparks, open flames) and store at −20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data (e.g., NMR vs. LCMS)?

Cross-validate using multiple techniques:

- Compare experimental 13C NMR shifts (e.g., 116.73 ppm for CN) with DFT-calculated values to identify misassignments .

- Use high-resolution MS (HRMS) to distinguish isobaric intermediates (e.g., m/z 369.9788 vs. 369.9790) .

- Re-examine reaction conditions (e.g., solvent polarity, pH) that may alter tautomeric equilibria .

Q. What strategies improve regioselectivity when introducing substituents to the pyridine ring?

- Directing Groups : Use amino or chloro substituents to guide electrophilic substitution. For example, the amino group at C5 directs nitration to C3 .

- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) enables selective C–H functionalization at electron-deficient positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at sterically hindered positions .

Q. How can side reactions (e.g., dehalogenation or cyano hydrolysis) be mitigated during synthesis?

- Temperature Control : Maintain reactions below 80°C to prevent trifluoromethyl group decomposition .

- Protecting Groups : Temporarily protect the amino group with Boc to avoid unwanted cyclization .

- Acidic Conditions : Use mild acids (e.g., acetic acid) for cyano stabilization instead of strong acids that promote hydrolysis .

Q. What methodologies address discrepancies in reaction pathway predictions (e.g., computational vs. experimental)?

- Mechanistic Probes : Isotopic labeling (e.g., 15N) tracks intermediates in multi-step reactions .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects transient species (e.g., enamine intermediates) .

- Solvent Screening : Test solvents with varying dielectric constants to align computational models with experimental outcomes .

Methodological Considerations

- Scaling Synthesis : For gram-scale production, optimize solvent volume (≤10 mL/g substrate) and use flow reactors to enhance heat dissipation and mixing .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., photooxidation of the amino group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.